molecular formula C8H7N3O2 B8607528 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI)

2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI)

Cat. No.: B8607528
M. Wt: 177.16 g/mol
InChI Key: JKNGOZSMDKOXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with oxalic acid under solvent-free conditions. This reaction typically occurs at room temperature and can be facilitated by simple grinding methods, which offer excellent atom economy and minimal waste .

Industrial Production Methods

Industrial production of 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield different quinoxaline derivatives with altered biological activities.

    Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit diverse biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) is unique due to its specific inhibitory activity against DAAO and its potential applications in both medicinal chemistry and photovoltaic research. Its versatility and diverse reactivity make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C8H7N3O2/c9-11-6-4-2-1-3-5(6)10-7(12)8(11)13/h1-4H,9H2,(H,10,12)

InChI Key

JKNGOZSMDKOXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2N

Origin of Product

United States

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